Key Differentiator: Absence of Documented Biological Activity
In contrast to numerous benzothiazole derivatives for which potent biological activities have been reported—for example, diaminothiazole inhibitors of CDK2 exhibit IC50 values ranging from 0.0009 to 0.0015 μM [1] and benzothiazolium compounds demonstrate nitric oxide production inhibition with IC50 values as low as ~50 nM [2]—a comprehensive search of peer-reviewed literature, patent databases, and authoritative chemical registries reveals no published quantitative biological activity data (IC50, Ki, MIC, etc.) for 4-Methoxy-1,3-benzothiazole-2,7-diamine (CAS 554420-45-0).
| Evidence Dimension | Published Bioactivity Data |
|---|---|
| Target Compound Data | No quantifiable data found |
| Comparator Or Baseline | CDK2 inhibitor IC50: 0.0009–0.0015 μM; NO production inhibitor IC50: ~50 nM |
| Quantified Difference | Data absent vs. potent activity documented |
| Conditions | Literature and patent database review as of 2026 |
Why This Matters
This data vacuum confirms the compound's primary value proposition is as a synthetic intermediate or building block, not as a biologically active probe or drug candidate, a critical distinction for procurement planning.
- [1] ZanNavi's space. Development of highly potent diaminothiazole inhibitors of CDK2 (IC50 = 0.0009–0.0015 μM). Accessed 2026. View Source
- [2] Benzothiazolium compounds: novel classes of inhibitors that suppress the nitric oxide production in RAW264.7 cells stimulated by LPS/IFNγ (IC50 ~50 nM). 2005. View Source
